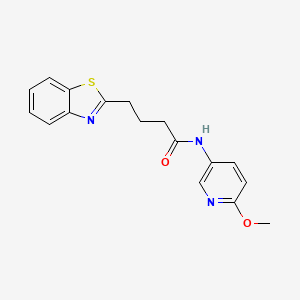
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can alter the expression of genes that are involved in cancer cell growth and survival. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can disrupt the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the prevention of neuronal death. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets for drug discovery. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, including the development of new derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential use of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in other scientific research applications, such as inflammation and autoimmune diseases. Finally, more research is needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide and its potential side effects.
Synthesemethoden
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 3-bromo-6-methoxypyridine, followed by the addition of butanoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and drug discovery. Studies have shown that 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in drug discovery, as it can act as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZHYFMLZPPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

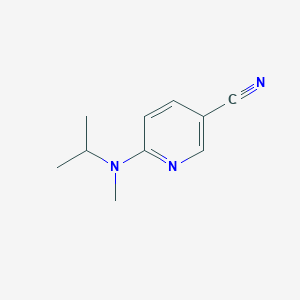

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
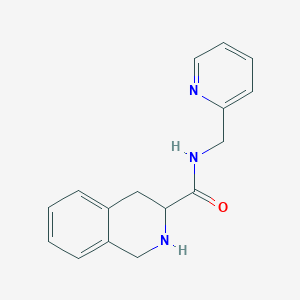




![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
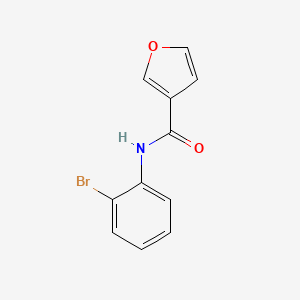
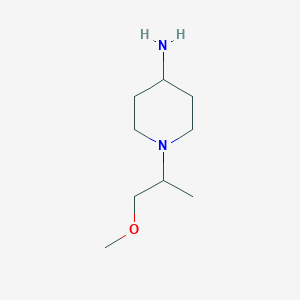
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)